Cas no 667436-13-7 (5-propyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid)

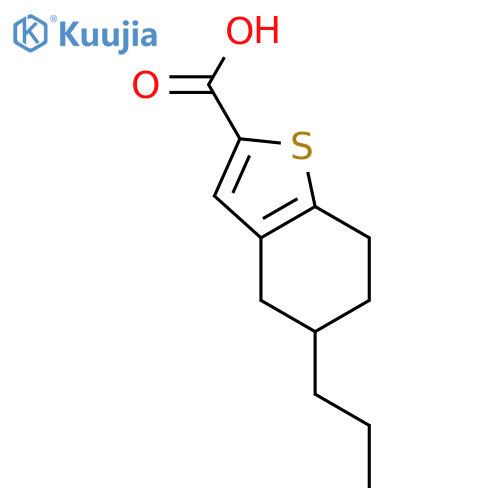

667436-13-7 structure

商品名:5-propyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid

CAS番号:667436-13-7

MF:C12H16O2S

メガワット:224.319242477417

MDL:MFCD03900514

CID:964551

PubChem ID:4999705

5-propyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid 化学的及び物理的性質

名前と識別子

-

- 5-Propyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid

- 5-propyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid

- 5-propyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid(SALTDATA: FREE)

- AKOS B018459

- BS-38390

- 5-propyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylicacid

- AKOS000307344

- DTXSID60407394

- D73369

- 667436-13-7

- MFCD03900514

- CS-0067201

- DB-207187

- 5-Propyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylicacid

- STK441865

- 5-propyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid

-

- MDL: MFCD03900514

- インチ: InChI=1S/C12H16O2S/c1-2-3-8-4-5-10-9(6-8)7-11(15-10)12(13)14/h7-8H,2-6H2,1H3,(H,13,14)

- InChIKey: MEDWTNRKBDWLPG-UHFFFAOYSA-N

- ほほえんだ: CCCC1CCC2=C(C1)C=C(C(=O)O)S2

計算された属性

- せいみつぶんしりょう: 224.08700

- どういたいしつりょう: 224.08710092g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 242

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 65.5Ų

- 疎水性パラメータ計算基準値(XlogP): 4

じっけんとくせい

- 密度みつど: 1.166

- ふってん: 386.2°C at 760 mmHg

- フラッシュポイント: 187.3°C

- 屈折率: 1.561

- PSA: 65.54000

- LogP: 3.35130

5-propyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

5-propyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

5-propyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB214978-5g |

5-Propyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid, 95%; . |

667436-13-7 | 95% | 5g |

€1362.20 | 2025-02-13 | |

| Chemenu | CM305997-1g |

5-Propyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid |

667436-13-7 | 95% | 1g |

$269 | 2023-01-19 | |

| eNovation Chemicals LLC | Y1259937-1g |

AKOS B018459 |

667436-13-7 | 95% | 1g |

$320 | 2024-06-06 | |

| TRC | B526915-50mg |

5-propyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid |

667436-13-7 | 50mg |

$ 50.00 | 2022-06-07 | ||

| eNovation Chemicals LLC | Y1259937-250mg |

AKOS B018459 |

667436-13-7 | 95% | 250mg |

$225 | 2024-06-06 | |

| eNovation Chemicals LLC | Y1259937-1g |

AKOS B018459 |

667436-13-7 | 95% | 1g |

$320 | 2025-02-27 | |

| abcr | AB214978-1 g |

5-Propyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid; 95% |

667436-13-7 | 1 g |

€385.20 | 2023-07-20 | ||

| TRC | B526915-500mg |

5-propyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid |

667436-13-7 | 500mg |

$ 275.00 | 2022-06-07 | ||

| Chemenu | CM305997-5g |

5-Propyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid |

667436-13-7 | 95% | 5g |

$789 | 2023-01-19 | |

| abcr | AB214978-1g |

5-Propyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid, 95%; . |

667436-13-7 | 95% | 1g |

€385.20 | 2025-02-13 |

5-propyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid 関連文献

-

Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

-

Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59

-

Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576

-

Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516

667436-13-7 (5-propyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid) 関連製品

- 126231-22-9(5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid)

- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)

- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)

- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)

- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)

- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)

- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)

- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)

- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)

- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:667436-13-7)5-propyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid

清らかである:99%

はかる:5g

価格 ($):589.0